1-ethyl-1-[(Z)-(2-hydroxyphenyl)methylideneamino]-3-methylthiourea
Overview
Description
1-ethyl-1-[(Z)-(2-hydroxyphenyl)methylideneamino]-3-methylthiourea is a compound that belongs to the class of Schiff bases. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is characterized by the presence of a thiourea group, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-1-[(Z)-(2-hydroxyphenyl)methylideneamino]-3-methylthiourea typically involves the condensation of 2-hydroxybenzaldehyde with 1-ethyl-3-methylthiourea under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-ethyl-1-[(Z)-(2-hydroxyphenyl)methylideneamino]-3-methylthiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The thiourea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives
Scientific Research Applications
1-ethyl-1-[(Z)-(2-hydroxyphenyl)methylideneamino]-3-methylthiourea has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-ethyl-1-[(Z)-(2-hydroxyphenyl)methylideneamino]-3-methylthiourea involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the urease enzyme, preventing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition is crucial in reducing the pathogenicity of urease-producing bacteria .
Comparison with Similar Compounds
Similar Compounds
1-ethyl-3-[(Z)-(2-hydroxynaphthalen-1-yl)methylideneamino]thiourea: Similar structure but with a naphthalene ring instead of a benzene ring.
Isonicotinic acid [1-(3-methoxy-2-hydroxyphenyl)methylidene]hydrazide: Another Schiff base with a different functional group.
1-{(Z)-[(2,4-dinitrophenyl)hydrazono]methyl}-5-methyl-2-phenyl-4,7-dihydroisoindole: A structurally related compound with different substituents.
Uniqueness
1-ethyl-1-[(Z)-(2-hydroxyphenyl)methylideneamino]-3-methylthiourea is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to form stable complexes with metals and its potent urease inhibitory activity make it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
1-ethyl-1-[(Z)-(2-hydroxyphenyl)methylideneamino]-3-methylthiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3OS/c1-3-14(11(16)12-2)13-8-9-6-4-5-7-10(9)15/h4-8,15H,3H2,1-2H3,(H,12,16)/b13-8- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDCMWNVCCFLJV-JYRVWZFOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C(=S)NC)N=CC1=CC=CC=C1O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C(=S)NC)/N=C\C1=CC=CC=C1O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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